An In-Depth Technical Guide to the Spectroscopic Characterization of Saccharin N-(2-Acetic Acid Methyl Ester)
An In-Depth Technical Guide to the Spectroscopic Characterization of Saccharin N-(2-Acetic Acid Methyl Ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharin, a well-established artificial sweetener, also serves as a versatile scaffold in drug discovery and chemical synthesis.[1][2] Its N-substituted derivatives, such as Saccharin N-(2-Acetic Acid Methyl Ester) (IUPAC name: Methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate), are of significant interest for their potential biological activities and as intermediates in the synthesis of more complex molecules.[1] Accurate and unambiguous structural confirmation is paramount in these applications, necessitating a thorough spectroscopic characterization. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively provide a definitive structural fingerprint of this compound.
The molecular structure of Saccharin N-(2-Acetic Acid Methyl Ester) is presented below:
Caption: Generalized workflow for the synthesis of N-substituted saccharin esters.
Detailed Steps:
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Reaction Setup: A suspension of sodium saccharin in anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.
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Reagent Addition: Methyl chloroacetate is added dropwise to the stirred suspension.
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Reaction Conditions: The reaction mixture is heated (e.g., to 110°C / 383 K) and stirred for several hours. [2]The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
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Isolation: The resulting precipitate is collected by vacuum filtration and washed thoroughly with distilled water and cold ethanol to remove unreacted starting materials and inorganic salts.
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Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of chloroform and hexane, to yield the pure Saccharin N-(2-Acetic Acid Methyl Ester).
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for Saccharin N-(2-Acetic Acid Methyl Ester) and provide an expert interpretation of the key features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the number and types of protons and their connectivity in a molecule. The expected ¹H NMR spectrum of the title compound would be recorded on a spectrometer operating at a frequency of 300 MHz or higher, using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 7.8 | Multiplet | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |
| ~ 4.5 | Singlet | 2H | Methylene protons (-N-CH₂-C=O) |
| ~ 3.7 | Singlet | 3H | Methyl ester protons (-O-CH₃) |
Interpretation:
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Aromatic Region (δ 8.1 - 7.8 ppm): The complex multiplet in this downfield region is characteristic of the four protons on the benzene ring of the saccharin moiety. The electron-withdrawing nature of the sulfone and carbonyl groups deshields these protons, causing them to resonate at a high chemical shift.
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Methylene Protons (δ ~4.5 ppm): The singlet integrating to two protons is assigned to the methylene group adjacent to the nitrogen atom of the saccharin ring and the ester carbonyl group. Its singlet nature indicates the absence of any adjacent protons.
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Methyl Ester Protons (δ ~3.7 ppm): The singlet with an integration of three protons is characteristic of the methyl group of the ester functionality.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 167 | Ester Carbonyl Carbon (C=O) |
| ~ 159 | Saccharin Carbonyl Carbon (C=O) |
| ~ 138 - 121 | Aromatic Carbons |
| ~ 53 | Methyl Ester Carbon (-O-CH₃) |
| ~ 43 | Methylene Carbon (-N-CH₂-) |
Interpretation:
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Carbonyl Carbons (δ ~167 and ~159 ppm): Two distinct signals in the downfield region are expected for the two carbonyl carbons. The ester carbonyl will typically appear at a slightly lower field than the amide carbonyl of the saccharin ring.
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Aromatic Carbons (δ ~138 - 121 ppm): Multiple signals in this range correspond to the six carbons of the benzene ring.
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Aliphatic Carbons (δ ~53 and ~43 ppm): The upfield signals are assigned to the methyl ester carbon and the methylene carbon, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1750 | Strong, Sharp | C=O stretch (Ester) |
| ~ 1720 | Strong, Sharp | C=O stretch (Amide in saccharin ring) |
| ~ 1350 & 1180 | Strong | Asymmetric and Symmetric SO₂ stretch (Sulfone) |
| ~ 1600 & 1475 | Medium | C=C stretch (Aromatic ring) |
| ~ 1250 | Strong | C-O stretch (Ester) |
| ~ 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~ 2950 | Medium | C-H stretch (Aliphatic) |
Interpretation:
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Carbonyl Region: The presence of two strong, sharp absorption bands around 1750 cm⁻¹ and 1720 cm⁻¹ is a clear indication of the two different carbonyl groups: the ester and the amide within the saccharin ring, respectively. [3]* Sulfone Group: The strong absorptions around 1350 cm⁻¹ and 1180 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group, a key feature of the saccharin moiety.
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Aromatic Ring: The peaks in the 1600-1475 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.
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Ester C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the C-O single bond stretching of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For Saccharin N-(2-Acetic Acid Methyl Ester) (Molecular Formula: C₁₀H₉NO₅S), the expected molecular weight is approximately 255.25 g/mol . [2] Expected Mass Spectrometry Data:
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Molecular Ion Peak (M⁺): m/z = 255
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Key Fragment Ions:
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m/z = 196 (M - COOCH₃)⁺: Loss of the methoxycarbonyl radical.
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m/z = 183 (Saccharin)⁺: Fragmentation leading to the stable saccharin cation.
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m/z = 76 (C₆H₄)⁺: A fragment corresponding to the benzene ring.
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Interpretation:
The mass spectrum should show a clear molecular ion peak at m/z 255, confirming the molecular weight of the compound. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. The cleavage of the N-CH₂ bond and the ester group are expected to be prominent fragmentation pathways.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of Saccharin N-(2-Acetic Acid Methyl Ester). The characteristic chemical shifts in the NMR spectra, the specific vibrational frequencies in the IR spectrum, and the molecular ion and fragmentation pattern in the mass spectrum all align with the proposed structure. This in-depth guide serves as a valuable resource for researchers and scientists working with this compound, ensuring its correct identification and use in further applications.
References
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Journal of the Chemical Society of Pakistan. (n.d.). Retrieved January 31, 2026, from [Link].
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Saccharin N-(2-acetic acid methyl ester). (n.d.). PubChem. Retrieved January 31, 2026, from [Link].
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2-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link].
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Interpreting Infrared Spectra. (n.d.). Specac. Retrieved January 31, 2026, from [Link].
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